molecular formula C11H8F3N B12593098 4-(Trifluoromethyl)-6-methyl-quinoline CAS No. 596845-35-1

4-(Trifluoromethyl)-6-methyl-quinoline

Cat. No.: B12593098
CAS No.: 596845-35-1
M. Wt: 211.18 g/mol
InChI Key: LZOOVEJBURRNRQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-6-methyl-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-6-methyl-quinoline typically involves the cyclization of appropriate anilines with ethyl 4,4,4-trifluoroacetoacetate. This reaction is catalyzed by acids and proceeds through the formation of 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-6-methyl-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-6-methyl-quinoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anti-cancer drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-6-methyl-quinoline is unique due to the presence of both trifluoromethyl and methyl groups on the quinoline ring, which enhances its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

596845-35-1

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-2-3-10-8(6-7)9(4-5-15-10)11(12,13)14/h2-6H,1H3

InChI Key

LZOOVEJBURRNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C(F)(F)F

Origin of Product

United States

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